Cas no 2034420-50-1 (1-{1-[1-(4-chlorophenyl)cyclopentanecarbonyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole)

1-{1-[1-(4-chlorophenyl)cyclopentanecarbonyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole structure
2034420-50-1 structure
Product Name:1-{1-[1-(4-chlorophenyl)cyclopentanecarbonyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole
CAS No:2034420-50-1
MF:C23H24ClN3O
MW:393.909164428711
CID:5467827
Update Time:2025-07-09

1-{1-[1-(4-chlorophenyl)cyclopentanecarbonyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole Chemical and Physical Properties

Names and Identifiers

    • (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone
    • [3-(benzimidazol-1-yl)pyrrolidin-1-yl]-[1-(4-chlorophenyl)cyclopentyl]methanone
    • 1-{1-[1-(4-chlorophenyl)cyclopentanecarbonyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole
    • Inchi: 1S/C23H24ClN3O/c24-18-9-7-17(8-10-18)23(12-3-4-13-23)22(28)26-14-11-19(15-26)27-16-25-20-5-1-2-6-21(20)27/h1-2,5-10,16,19H,3-4,11-15H2
    • InChI Key: CCLUKYVPNLXLCT-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C1(C(N2CCC(C2)N2C=NC3C=CC=CC2=3)=O)CCCC1

Computed Properties

  • Exact Mass: 393.1607901 g/mol
  • Monoisotopic Mass: 393.1607901 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 3
  • Complexity: 570
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 393.9
  • XLogP3: 4.7
  • Topological Polar Surface Area: 38.1

1-{1-[1-(4-chlorophenyl)cyclopentanecarbonyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole Pricemore >>

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Additional information on 1-{1-[1-(4-chlorophenyl)cyclopentanecarbonyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole

Research Briefing on 1-{1-[1-(4-chlorophenyl)cyclopentanecarbonyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole (CAS: 2034420-50-1)

Recent studies on the compound 1-{1-[1-(4-chlorophenyl)cyclopentanecarbonyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole (CAS: 2034420-50-1) have highlighted its potential as a novel therapeutic agent in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique structural features, has garnered attention due to its promising pharmacological properties, particularly in targeting specific biological pathways associated with inflammatory and oncological diseases.

The synthesis and characterization of this compound have been detailed in recent publications, emphasizing its robust chemical stability and bioavailability. Researchers have employed advanced techniques such as NMR spectroscopy and mass spectrometry to confirm its molecular structure and purity. Preliminary in vitro studies have demonstrated its efficacy in inhibiting key enzymes involved in disease progression, suggesting a potential mechanism of action that could be exploited for therapeutic development.

Further investigations into the pharmacokinetics and pharmacodynamics of 1-{1-[1-(4-chlorophenyl)cyclopentanecarbonyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole have revealed favorable absorption and distribution profiles. Animal models have shown that the compound exhibits significant bioavailability and minimal toxicity, making it a viable candidate for further preclinical testing. These findings are particularly encouraging for the development of new treatments for conditions such as chronic inflammation and certain types of cancer.

In addition to its therapeutic potential, recent research has also explored the compound's role as a molecular probe. Its ability to selectively bind to specific protein targets has been leveraged in studies aimed at elucidating complex biological mechanisms. This dual functionality underscores the versatility of 1-{1-[1-(4-chlorophenyl)cyclopentanecarbonyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole in both therapeutic and research applications.

Despite these promising results, challenges remain in optimizing the compound's efficacy and safety profile. Ongoing research is focused on structural modifications to enhance its potency and reduce potential side effects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.

In conclusion, 1-{1-[1-(4-chlorophenyl)cyclopentanecarbonyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole represents a significant advancement in the field of medicinal chemistry. Its unique properties and promising preclinical data position it as a compound of high interest for future drug development. Continued research and collaboration will be essential to fully realize its therapeutic potential and address the remaining challenges in its development.

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